molecular formula C17H18N2O4S B5738821 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea

Cat. No. B5738821
M. Wt: 346.4 g/mol
InChI Key: AKFBZPQRPRZNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic uses. MDMA is a synthetic compound that belongs to the class of amphetamines and has both stimulant and hallucinogenic effects. In recent years, there has been a growing interest in the scientific community to explore the potential benefits of MDMA in the treatment of various mental health conditions.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, sleep, and other physiological functions. Dopamine and norepinephrine are neurotransmitters that play a crucial role in the reward system of the brain. The increased levels of these neurotransmitters result in a feeling of euphoria, increased energy, and heightened sensory perception.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, body temperature, and respiratory rate. It also causes the release of hormones such as cortisol and oxytocin, which play a role in social bonding and stress response. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea also causes the release of vasopressin, which regulates water balance in the body.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the lab, allowing researchers to study its effects in a controlled environment. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea is a Schedule I controlled substance in the United States, which makes it difficult for researchers to obtain the necessary permits to study its effects. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea has a high potential for abuse, which makes it challenging to conduct studies that involve human subjects.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea. One area of interest is the potential uses of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea in the treatment of other mental health conditions, such as depression and addiction. Another area of interest is the identification of biomarkers that can predict the response to N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea-assisted psychotherapy. Additionally, there is a need for further research on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea use, particularly in the context of therapeutic use.
Conclusion:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea is a synthetic compound that has been extensively studied for its potential therapeutic uses. It works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, resulting in a feeling of euphoria, increased energy, and heightened sensory perception. While N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for lab experiments, its high potential for abuse and status as a Schedule I controlled substance make it challenging to conduct studies that involve human subjects. However, the promising results of clinical trials suggest that N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea may have significant potential in the treatment of various mental health conditions. Further research is needed to explore its potential uses and long-term effects.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea is synthesized from safrole, a natural compound found in the essential oils of various plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by the conversion of isosafrole to MDP2P, which is then converted to N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea. The synthesis process is complex, and various methods have been developed to improve the yield and purity of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown promising results, indicating that N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea-assisted psychotherapy can significantly reduce the symptoms of PTSD. N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethoxyphenyl)thiourea has also been studied for its potential uses in the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-20-13-6-12(7-14(8-13)21-2)19-17(24)18-9-11-3-4-15-16(5-11)23-10-22-15/h3-8H,9-10H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFBZPQRPRZNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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